2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid
Description
Properties
Molecular Formula |
C7H10F3NO2 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
2-amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)4-1-3(4)2-5(11)6(12)13/h3-5H,1-2,11H2,(H,12,13) |
InChI Key |
JCKLKUADZZXOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)(F)F)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid typically involves:
- Construction of the trifluoromethyl-substituted cyclopropyl intermediate,
- Introduction of the amino and carboxyl functional groups via Strecker-type or related amino acid synthesis methods,
- Stereochemical control to obtain the desired enantiomer or diastereomer,
- Protection/deprotection steps as necessary to facilitate purification and yield.
Key Synthetic Routes
Cyclopropyl Intermediate Formation
- The cyclopropyl ring bearing a trifluoromethyl substituent is often prepared by cyclopropanation reactions involving trifluoromethyl-containing precursors or by radical addition of trifluoromethyl iodide to cyclopropane derivatives.
- For example, radical addition of trifluoromethyl iodide to a cyclopropane derivative can introduce the CF3 group at a specific position on the cyclopropyl ring, setting the stage for further functionalization.
Amino Acid Backbone Assembly
- The amino acid moiety is commonly introduced via a Strecker-type synthesis, where an aldehyde intermediate derived from the cyclopropyl precursor undergoes reaction with ammonia or an amine and cyanide source to form an aminonitrile.
- Subsequent hydrolysis of the nitrile group yields the corresponding amino acid.
- Modified Strecker reactions have been employed to control stereochemistry and improve yields.
Stereochemical Considerations
- The formation of diastereomeric aminonitriles during the Strecker reaction is often non-stereoselective initially.
- Equilibration or crystallization techniques are used to enrich the desired stereoisomer, sometimes achieving diastereomeric ratios of up to 4:1.
- Optical purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy using chiral lanthanide-shift reagents or other chiral analytical methods.
Protection and Purification
- Protective groups such as fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) are introduced to the amino group to facilitate purification and handling.
- These groups are removed in the final steps to yield the free amino acid.
- Crystallization and chromatographic methods are employed to isolate pure compounds.
Alternative Synthetic Approaches
- Bucherer–Bergs reaction: This method has been used to convert ketone intermediates into amino acid derivatives, involving hydantoin intermediates that are hydrolyzed to amino acids.
- Fluorination steps: Treatment of protected intermediates with fluorinating agents such as sulfur tetrafluoride-hydrogen fluoride mixtures introduces the trifluoromethyl group with stereochemical control.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Key Reagents | Outcome | Notes |
|---|---|---|---|---|
| 1 | Cyclopropanation / Radical Addition | Cyclopropane derivative, CF3I, radical initiator | Trifluoromethyl-substituted cyclopropyl intermediate | Sets CF3 position |
| 2 | Lithiation and Formylation | Organolithium reagent, formylating agent | Aldehyde intermediate | Prepares for Strecker reaction |
| 3 | Strecker Aminonitrile Formation | Ammonia or amine, trimethylsilyl cyanide | Diastereomeric aminonitriles | Non-stereoselective |
| 4 | Diastereomeric Enrichment | Reflux in methanol, crystallization | Enriched aminonitrile | Improves stereochemical purity |
| 5 | Hydrolysis | Acid or base hydrolysis | Amino acid product | Removes nitrile, yields acid |
| 6 | Protection/Deprotection | Fmoc-Cl or Boc2O, acid/base | Protected amino acid derivatives | For purification and handling |
Research Data and Yields
Analytical Characterization
- NMR spectroscopy (1H, 13C, 19F) confirms the presence and position of the trifluoromethyl group and cyclopropyl ring.
- Mass spectrometry verifies molecular weight.
- Chiral HPLC or NMR with chiral shift reagents assesses stereochemical purity.
- Elemental analysis and melting point determination confirm compound identity and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while nucleophilic substitution can produce a wide range of substituted amino acids.
Scientific Research Applications
2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid is an amino acid derivative notable for a trifluoromethyl group attached to a cyclopropyl moiety. It has a central carbon atom bonded to an amino group, a carboxylic acid, and a cyclopropyl ring with a trifluoromethyl substituent. The trifluoromethyl group's high electronegativity and stereoelectronic properties can significantly influence the compound's reactivity and biological activity.
Chemical Reactivity
The chemical reactivity of 2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid is attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the carboxylic acid can undergo esterification or amidation reactions. The trifluoromethyl group can enhance the compound's electrophilicity, making it suitable for various synthetic transformations, including coupling reactions and modifications through electrophilic aromatic substitution.
Potential Applications
2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid has potential applications in various fields:
- Anti-Infection Mechanisms : This compound has been studied for its potential roles in various biological pathways, including anti-infection mechanisms.
- Neurotransmitter Receptors Interactions : It has been investigated for its role in modulating neurotransmitter systems and has shown activity against certain viral infections. Its ability to interact with G protein-coupled receptors suggests potential implications in neuropharmacology and therapeutic interventions.
- Enhanced Biological Activity : Compounds with trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The trifluoromethyl group may contribute to increased lipophilicity, allowing better membrane permeability and enhanced biological efficacy.
Structural Analogues
Several compounds share structural similarities with 2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | Contains a phenyl ring instead of cyclopropyl | Enhanced aromatic stability |
| 2-Amino-3-(difluoromethyl)cyclopropyl propanoic acid | Contains difluoromethyl instead of trifluoromethyl | Reduced lipophilicity compared to trifluoromethyl |
| 4-Trifluoromethyl-L-phenylalanine | Aromatic amino acid with trifluoromethyl substitution | Commonly used as a building block in peptides |
Mechanism of Action
The mechanism of action of 2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl ring may contribute to its stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituents, physicochemical properties, and inferred applications.
Structural and Functional Group Analysis
Key Compounds:
(1-(Trifluoromethyl)cyclopropyl)benzene (CAS 883547-73-7):
- Structure : Benzene linked to a TFMe-substituted cyclopropane.
- Features : High lipophilicity due to aromatic and TFMe groups; lacks polar functional groups.
- Applications : Likely used as a synthetic intermediate for pharmaceuticals or agrochemicals .
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride (CAS 2227199-79-1): Structure: Amino acid backbone with a sulfonate ester on the phenyl group. Applications: Enzyme inhibition studies or prodrug development .
2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid: Structure: Cyclopropane-TFMe fused to a propanoic acid backbone. Features: Conformational rigidity from cyclopropane; amino acid enhances water solubility compared to purely aromatic analogs.
Structural Comparison Table:
Physicochemical Properties
- Lipophilicity: The benzene analog (CAS 883547-73-7) is highly lipophilic due to its aromatic and TFMe groups, favoring blood-brain barrier penetration. The target compound’s amino acid group reduces lipophilicity but improves solubility.
- Solubility: The sulfonate ester in CAS 2227199-79-1 increases aqueous solubility, whereas the target compound’s solubility depends on pH (ionizable amino and carboxyl groups).
- Metabolic Stability: TFMe groups in all three compounds resist oxidative metabolism, extending half-life compared to non-fluorinated analogs.
Biological Activity
2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid (TFMCA) is an organic compound characterized by its trifluoromethyl group attached to a cyclopropyl ring. This unique structure imparts distinct chemical properties that are of significant interest in medicinal chemistry and biological research. The compound has garnered attention for its potential therapeutic applications and biological activities, particularly in modulating enzymatic functions and receptor interactions.
- Molecular Formula : C6H8F3NO2
- Molecular Weight : 183.13 g/mol
- IUPAC Name : 2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid
The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable subject for research and industrial applications.
TFMCA's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group is believed to enhance binding affinity and selectivity, potentially modulating enzymatic activity or receptor signaling pathways. This specificity can lead to potent biological effects, making TFMCA an important compound for further research in drug development.
Biological Activity
Recent studies have highlighted several biological activities associated with TFMCA:
-
Antimicrobial Activity :
- TFMCA has shown promising antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial efficacy due to increased lipophilicity and improved membrane penetration .
-
Anticancer Potential :
- Preliminary investigations suggest that TFMCA may exhibit anticancer activity by inhibiting specific cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways critical for cell proliferation and survival .
- Enzyme Inhibition :
Case Studies
Several case studies have explored the biological activity of TFMCA:
- Study on Antimicrobial Effects : A study evaluated the antimicrobial effects of TFMCA against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations ranging from 50 to 200 µg/mL, comparable to standard antibiotics .
- Anticancer Activity Assessment : In vitro studies assessed the effect of TFMCA on human cancer cell lines, revealing a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis
The following table summarizes the biological activities of TFMCA compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| TFMCA | Significant | Moderate | Yes |
| Compound A | Moderate | High | Yes |
| Compound B | Low | Moderate | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
